![molecular formula C18H24O3 B14381410 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 88661-97-6](/img/structure/B14381410.png)
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications. This compound features a phenyl ring substituted with a dimethylocta-dienyl group and two hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the dimethylocta-dienyl group. This group can be synthesized through a series of reactions involving isoprene units. The phenyl ring is then functionalized with hydroxyl groups and the ethanone moiety is introduced through a Friedel-Crafts acylation reaction. Industrial production methods often involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The dimethylocta-dienyl group can interact with lipid membranes, influencing cell signaling pathways. These interactions contribute to the compound’s biological activities, such as inhibiting microbial growth or reducing oxidative stress.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
3,7-Dimethylocta-2,6-dien-1-ol: Known for its use in fragrances and flavorings.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Used in the synthesis of various organic compounds.
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Studied for its potential biological activities
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
88661-97-6 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H24O3/c1-12(2)6-5-7-13(3)8-9-16-17(20)11-10-15(14(4)19)18(16)21/h6,8,10-11,20-21H,5,7,9H2,1-4H3 |
InChI Key |
DVENDEYQIGPXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
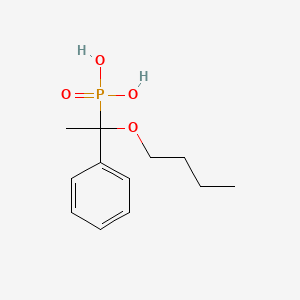
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
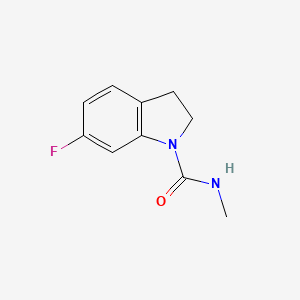
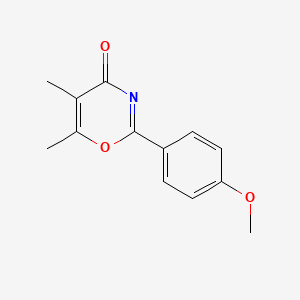
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)


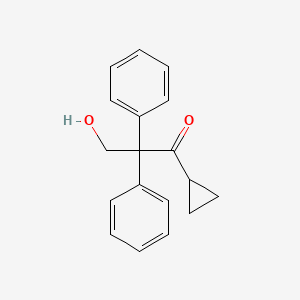


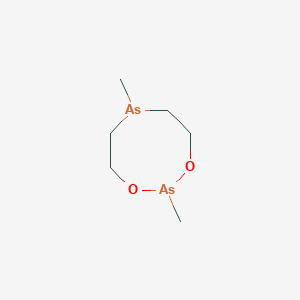
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
